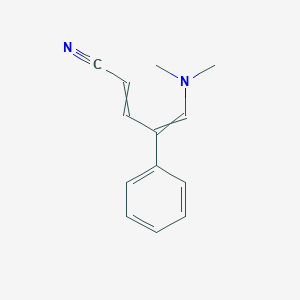![molecular formula C14H17O6- B14407599 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate CAS No. 83172-52-5](/img/structure/B14407599.png)
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate typically involves the esterification of 2,2-Bis(hydroxymethyl)butyric acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carboxyl group can produce primary alcohols .
Aplicaciones Científicas De Investigación
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other materials
Mecanismo De Acción
The mechanism of action of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(hydroxymethyl)butanoic acid
- 2,2-Dimethylolbutyric acid
- Dimethylolbutanoic acid
Uniqueness
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and biologically active molecules .
Propiedades
Número CAS |
83172-52-5 |
|---|---|
Fórmula molecular |
C14H17O6- |
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
2-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzoate |
InChI |
InChI=1S/C14H18O6/c1-2-14(7-15,8-16)9-20-13(19)11-6-4-3-5-10(11)12(17)18/h3-6,15-16H,2,7-9H2,1H3,(H,17,18)/p-1 |
Clave InChI |
UCLBBFZYDMBVCJ-UHFFFAOYSA-M |
SMILES canónico |
CCC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


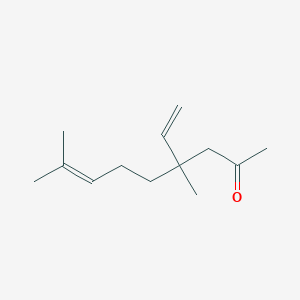

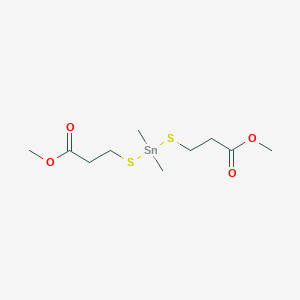
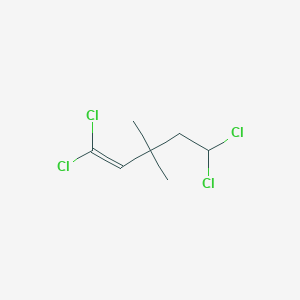

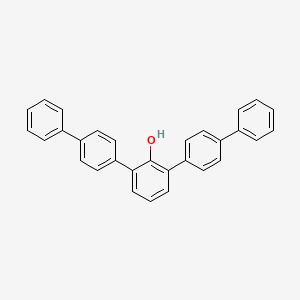
![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
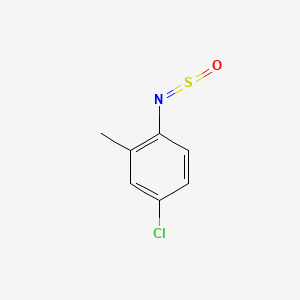
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
